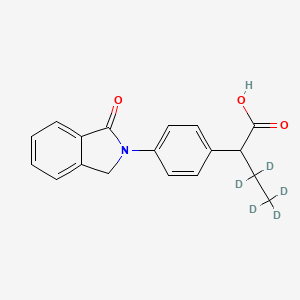

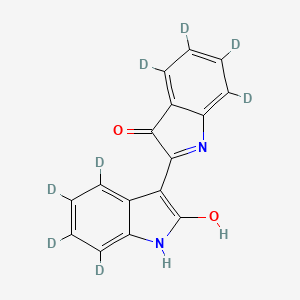

(Z)-Indirubin-d8

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

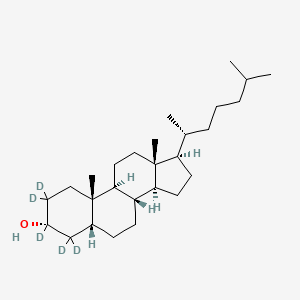

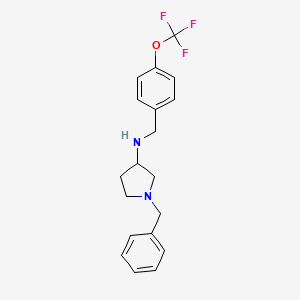

(Z)-Indirubin-d8: is a deuterated form of indirubin, a naturally occurring isomer of indigo. Indirubin is known for its vibrant color and has been used historically as a dye. The deuterated form, this compound, is often used in scientific research due to its stability and unique properties. This compound has garnered significant interest in various fields, including chemistry, biology, and medicine, due to its potential therapeutic applications and its role in biochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Indirubin-d8 typically involves the deuteration of indirubin. This process can be achieved through several methods, including:

Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in indirubin with deuterium atoms. The reaction is usually carried out in the presence of a deuterium source, such as deuterium oxide (D2O), under specific conditions to ensure complete deuteration.

Direct Deuteration: This method involves the direct introduction of deuterium atoms into the indirubin molecule using deuterated reagents. This process often requires the use of catalysts and specific reaction conditions to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic methods mentioned above. The process typically includes:

Large-Scale Hydrogen-Deuterium Exchange: Utilizing large quantities of deuterium oxide and indirubin, the reaction is carried out in industrial reactors designed to handle the specific conditions required for deuteration.

Purification: Following synthesis, the compound is purified using techniques such as chromatography to ensure high purity and remove any unreacted starting materials or by-products.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (Z)-Indirubin-d8 can undergo oxidation reactions, often resulting in the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reduction reactions can convert this compound into its reduced forms. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in substitution reactions where specific atoms or groups in the molecule are replaced with other atoms or groups. These reactions often require specific catalysts and conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and other oxidizing agents.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and other reducing agents.

Substitution: Various catalysts and specific reaction conditions depending on the desired substitution.

Major Products:

Oxidation Products: Oxidized derivatives of this compound.

Reduction Products: Reduced forms of this compound.

Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry:

Isotope Labeling: (Z)-Indirubin-d8 is used as an isotope-labeled compound in various chemical studies to trace reaction pathways and mechanisms.

Spectroscopic Studies: The compound’s unique properties make it suitable for use in spectroscopic studies, including NMR and mass spectrometry.

Biology:

Cell Signaling Studies: this compound is used to study cell signaling pathways, particularly those involving kinases and phosphatases.

Enzyme Inhibition: The compound is investigated for its potential to inhibit specific enzymes, making it a valuable tool in biochemical research.

Medicine:

Therapeutic Potential: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases, including cancer and inflammatory conditions.

Drug Development: The compound serves as a lead compound in drug development efforts aimed at creating new therapeutic agents.

Industry:

Dye Manufacturing: While not its primary use, this compound can be used in the manufacturing of dyes due to its vibrant color.

Analytical Standards: The compound is used as an analytical standard in various industrial applications to ensure the accuracy and precision of analytical methods.

Mechanism of Action

Molecular Targets and Pathways:

Kinase Inhibition: (Z)-Indirubin-d8 is known to inhibit specific kinases, which are enzymes that play crucial roles in cell signaling pathways. By inhibiting these kinases, the compound can modulate various cellular processes.

Pathway Modulation: The compound affects multiple signaling pathways, including those involved in cell growth, differentiation, and apoptosis. This makes it a valuable tool in studying the molecular mechanisms underlying these processes.

Comparison with Similar Compounds

Indirubin: The non-deuterated form of (Z)-Indirubin-d8, which shares many of the same properties but lacks the stability provided by deuteration.

Indigo: Another isomer of indirubin, primarily used as a dye but with different chemical properties and applications.

Deuterated Compounds: Other deuterated compounds used in scientific research, such as deuterated drugs and isotopically labeled molecules.

Uniqueness:

Stability: The deuteration of this compound provides enhanced stability compared to its non-deuterated counterpart, making it more suitable for long-term studies and applications.

Isotopic Labeling: The presence of deuterium atoms allows for precise tracing and analysis in various research applications, providing insights that are not possible with non-deuterated compounds.

Properties

Molecular Formula |

C16H10N2O2 |

|---|---|

Molecular Weight |

270.31 g/mol |

IUPAC Name |

4,5,6,7-tetradeuterio-2-(4,5,6,7-tetradeuterio-2-hydroxy-1H-indol-3-yl)indol-3-one |

InChI |

InChI=1S/C16H10N2O2/c19-15-10-6-2-4-8-12(10)17-14(15)13-9-5-1-3-7-11(9)18-16(13)20/h1-8,18,20H/i1D,2D,3D,4D,5D,6D,7D,8D |

InChI Key |

JNLNPCNGMHKCKO-PGRXLJNUSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)O)C3=NC4=C(C(=C(C(=C4C3=O)[2H])[2H])[2H])[2H])[2H])[2H] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(methylamino)pyrimidin-2-one](/img/structure/B12400362.png)

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400370.png)